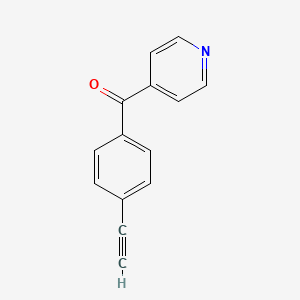
(4-Ethynylphenyl)-4-pyridinylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethynylphenyl)-4-pyridinylmethanone is an organic compound that features a unique structure combining an ethynyl group attached to a phenyl ring and a pyridinylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynylphenyl)-4-pyridinylmethanone typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions, often at room temperature . The general reaction scheme is as follows:
Ar-X+R-C≡CH→Ar-C≡C-R
where Ar-X represents the aryl halide and R-C≡CH represents the terminal alkyne.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The use of eco-friendly solvents like glycerol has been explored to reduce environmental impact and improve reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Ethynylphenyl)-4-pyridinylmethanone undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The phenyl and pyridinyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethyl-substituted phenylpyridines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Ethynylphenyl)-4-pyridinylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (4-Ethynylphenyl)-4-pyridinylmethanone involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the pyridinylmethanone moiety can coordinate with metal ions or form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (4-Ethynylphenyl)-4-pyridinylmethanone
- Tris(4-ethynylphenyl)amine
- Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine)
Comparison:
- Structural Differences: While this compound features a single ethynyl group attached to a phenyl ring, tris(4-ethynylphenyl)amine has three ethynyl groups attached to an amine core, and ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine) is a metal complex with ethynyl-substituted terpyridine ligands .
- Unique Properties: this compound is unique in its ability to form stable complexes with metal ions and its potential for diverse chemical modifications, making it a versatile compound in various research applications .
Eigenschaften
CAS-Nummer |
345911-44-6 |
|---|---|
Molekularformel |
C14H9NO |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
(4-ethynylphenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C14H9NO/c1-2-11-3-5-12(6-4-11)14(16)13-7-9-15-10-8-13/h1,3-10H |
InChI-Schlüssel |
RFEAOVKLLMIOOK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


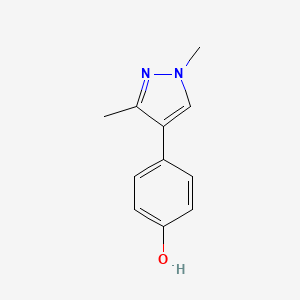
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13897898.png)
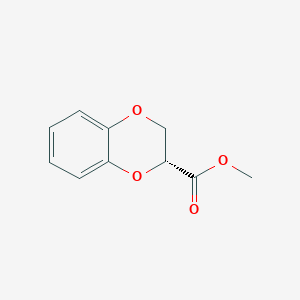
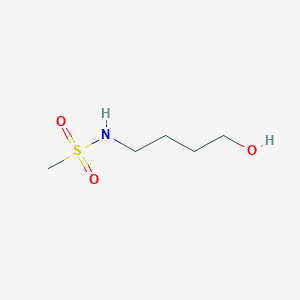
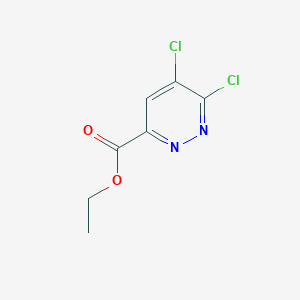
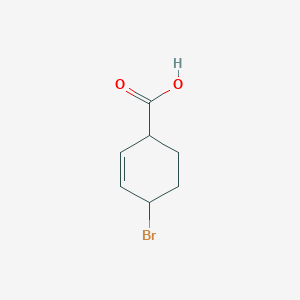


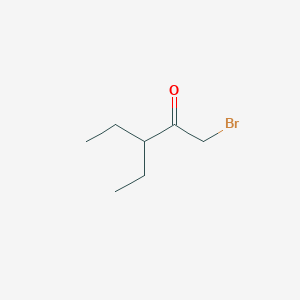
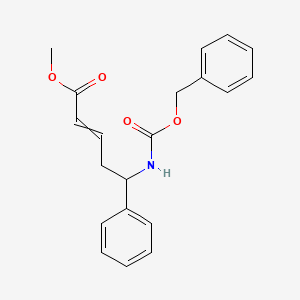

![Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13897949.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
